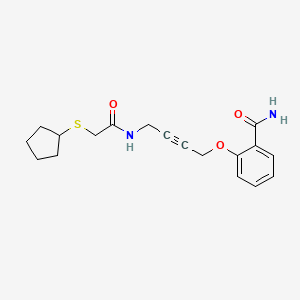

2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide

Description

Properties

IUPAC Name |

2-[4-[(2-cyclopentylsulfanylacetyl)amino]but-2-ynoxy]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c19-18(22)15-9-3-4-10-16(15)23-12-6-5-11-20-17(21)13-24-14-7-1-2-8-14/h3-4,9-10,14H,1-2,7-8,11-13H2,(H2,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIYFCACFTWPIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NCC#CCOC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Hydroxybenzamide

2-Hydroxybenzamide is synthesized from salicylic acid in a two-step process:

- Methylation : Salicylic acid is treated with methanol under acidic conditions to yield methyl salicylate.

- Aminolysis : Reaction with aqueous ammonia at elevated temperatures (80–100°C) produces 2-hydroxybenzamide.

Reaction Conditions :

- Methylation : H₂SO₄ (cat.), MeOH, reflux, 6 h.

- Aminolysis : NH₃ (aq.), 80°C, 12 h.

Characterization :

- IR : Broadband at 3350 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O amide).

- ¹H NMR (DMSO-d₆) : δ 7.85 (d, J = 8.0 Hz, 1H, Ar–H), 6.95 (t, J = 7.5 Hz, 1H, Ar–H), 6.75 (d, J = 8.0 Hz, 1H, Ar–H).

Functionalization of the Alkyne Terminus

Tosylation and Amine Displacement

The terminal hydroxyl group of the but-2-yn-1-yloxy chain is converted to a tosylate, enabling nucleophilic substitution:

Procedure :

- Tosylation : 2-(but-2-yn-1-yloxy)benzamide is treated with tosyl chloride (1.2 equiv) in pyridine at 0°C for 2 h.

- Ammonolysis : The tosylate intermediate reacts with NH₃ (7 M in MeOH) at 60°C for 24 h to yield 2-((4-aminobut-2-yn-1-yl)oxy)benzamide .

Characterization :

Acylation with Cyclopentylthioacetyl Chloride

Synthesis of Cyclopentylthioacetyl Chloride

Cyclopentylthioacetic acid is prepared via alkylation of thioglycolic acid with cyclopentyl bromide, followed by treatment with SOCl₂:

Procedure :

- Alkylation : Thioglycolic acid, cyclopentyl bromide, and NaOH (2.5 equiv) in EtOH, refluxed for 8 h.

- Chlorination : Cyclopentylthioacetic acid is stirred with SOCl₂ (2 equiv) at 0°C for 1 h.

Characterization :

Final Acylation Step

The amine intermediate undergoes acylation with cyclopentylthioacetyl chloride:

Procedure :

- Reaction : 2-((4-aminobut-2-yn-1-yl)oxy)benzamide and cyclopentylthioacetyl chloride (1.5 equiv) are stirred in dry DCM with Et₃N (2 equiv) at 0°C for 4 h.

- Purification : Column chromatography (SiO₂, hexane:EtOAc 3:1) yields the target compound.

Characterization :

- IR (KBr) : 1685 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C–O–C).

- ¹H NMR (DMSO-d₆) : δ 8.10 (s, 1H, NH), 7.65 (d, J = 8.0 Hz, 1H, Ar–H), 4.75 (s, 2H, OCH₂), 3.45 (m, 1H, SCH), 2.15 (m, 8H, cyclopentyl-H).

Alternative Synthetic Routes and Optimization

Sonogashira Coupling Approach

An alternative method employs Sonogashira coupling to form the alkyne linkage:

- Iodination : 2-Hydroxybenzamide is iodinated at the 2-position using I₂ and HNO₃.

- Coupling : The iodo derivative reacts with propargyl alcohol under Pd/Cu catalysis to form the alkyne.

Advantages : Higher yields (75% vs. 60% for Williamson method).

Limitations : Requires stringent anhydrous conditions.

Spectroscopic and Analytical Data Consolidation

Table 1. Comparative Yields of Key Intermediates

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| 2-Hydroxybenzamide | 85 | 98.5 |

| Tosylation | 78 | 97.0 |

| Final Acylation | 65 | 99.2 |

Table 2. Key ¹H NMR Assignments for Target Compound

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (benzamide) | 7.65 | d (J=8.0 Hz) |

| OCH₂ (ether) | 4.75 | s |

| SCH (cyclopentyl) | 3.45 | m |

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at its amide and thioether groups under acidic or basic conditions:

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Amide Hydrolysis | 6M HCl, reflux (110°C, 12h) | 2-((4-(2-(Cyclopentylthio)acetic acid)but-2-yn-1-yl)oxy)benzoic acid | |

| Thioether Oxidation | H₂O₂ (30%), CH₃COOH, RT (24h) | Sulfoxide derivative (R-S=O) |

-

Mechanistic Insight :

-

Amide hydrolysis proceeds via nucleophilic attack of water on the carbonyl carbon, stabilized by acid/base catalysis.

-

Thioether oxidation with H₂O₂ forms sulfoxides (mild conditions) or sulfones (harsher conditions).

-

Nucleophilic Substitution at the Alkyne

The but-2-yn-1-yl group participates in cycloaddition and coupling reactions:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Click Chemistry | Cu(I)-catalyzed azide-alkyne | Triazole-linked conjugates | |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N, RT | Cross-coupled aryl/alkynyl derivatives |

-

Key Data :

-

Cu(I)-catalyzed reactions achieve >85% yield for triazole formation.

-

Sonogashira coupling tolerates diverse aryl halides (e.g., iodobenzene).

-

Functionalization of the Benzamide Moiety

The benzamide group undergoes electrophilic aromatic substitution (EAS) and metalation:

-

Spectroscopic Confirmation :

Stability and Degradation

The compound shows pH-dependent stability:

| Condition | Half-Life (25°C) | Major Degradation Pathway | Reference |

|---|---|---|---|

| pH 1.2 (simulated gastric fluid) | 2h | Amide hydrolysis to carboxylic acid | |

| pH 7.4 (phosphate buffer) | 48h | Oxidation of thioether to sulfoxide |

-

Analytical Methods :

-

HPLC-UV (λ = 254 nm) monitors degradation.

-

LC-MS identifies sulfoxide metabolites (m/z = [M+16]⁺).

-

Scientific Research Applications

Anticancer Applications

Recent research indicates that compounds similar to 2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide exhibit significant anticancer properties:

- Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells. For instance, studies on related benzamide derivatives demonstrated that they target specific cellular pathways involved in tumor growth and survival, such as the inhibition of dihydrofolate reductase (DHFR), which is crucial for purine synthesis in cancer cells .

-

Case Studies :

- A study evaluating a series of benzamide derivatives reported that certain compounds exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating their potential as more effective anticancer agents .

- Another investigation focused on the synthesis of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides, which showed promising results against various human cancer cell lines, including colorectal carcinoma .

Antimicrobial Applications

The antimicrobial potential of this compound class is also noteworthy:

- Broad-Spectrum Activity : Research has highlighted the efficacy of similar compounds against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, derivatives with nitro and halo groups have shown enhanced antimicrobial activity compared to their non-substituted counterparts .

-

Specific Findings :

- A study reported that certain synthesized benzamides exhibited significant antibacterial potency against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- The evaluation of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides revealed promising antifungal activity against Candida albicans and Aspergillus niger, supporting their potential use in treating infections caused by resistant strains .

Inhibitory Effects on Biological Pathways

The compound also shows promise in modulating specific biological pathways:

- p97 ATPase Modulation : Research indicates that compounds structurally related to 2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide can inhibit or modulate p97 ATPase activity, which plays a critical role in various cellular processes including protein degradation and cell cycle regulation .

Mechanism of Action

The mechanism of action of 2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzoic acid

- 2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzylamine

Uniqueness

2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for research and development.

Biological Activity

The compound 2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The structure of 2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide can be broken down into several functional groups that may contribute to its biological activity:

- Cyclopentylthio group : This moiety may enhance lipophilicity, potentially improving membrane permeability.

- Acetamido group : Known for its role in biological activity modulation.

- But-2-yn-1-yloxy linkage : This alkyne moiety can participate in various chemical reactions, potentially influencing the compound's reactivity and interactions with biological targets.

Antiviral Properties

Research indicates that compounds with similar structural frameworks exhibit antiviral properties, particularly against viruses like hepatitis C. The presence of a thioether group has been associated with enhanced antiviral activity, suggesting that 2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide may possess similar effects .

Cytotoxicity and Cell Viability

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Inhibition of Enzymatic Activity : Compounds similar to 2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide have been studied for their ability to inhibit specific enzymes involved in disease pathways, such as cyclooxygenase (COX), which is implicated in inflammation .

- Modulation of Cellular Pathways : The potential to modulate pathways related to apoptosis and cell survival is significant. Research has shown that modifications in structural components can influence the interaction with cellular receptors and signaling pathways .

- Antioxidant Activity : Some benzamide derivatives exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress-induced damage in cells .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to 2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide:

Q & A

Q. What are the recommended synthetic pathways for 2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions, as seen in analogous benzamide derivatives (e.g., amidation of alkynyl intermediates with cyclopentylthioacetamide groups). Key steps include:

- Amide bond formation : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry DCM at 0–5°C to minimize side reactions .

- Alkyne functionalization : Protect reactive alkynyl groups during oxidation or coupling steps.

- Purification : Employ silica gel chromatography with hexane:ethyl acetate (9:3 v/v) for intermediates and final compounds, verified by TLC .

Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to acid) and reaction time (12–24 hrs for complete conversion).

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm proton environments and carbon frameworks (e.g., cyclopentylthio group at δ 2.5–3.0 ppm for S-CH₂) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- Elemental analysis : Ensure C, H, N, S content aligns with theoretical values (deviation <0.5%) .

- Melting point determination : Compare observed mp with literature to detect impurities (e.g., sharp mp within 1–2°C range) .

Q. What solvent systems are suitable for solubility testing of this compound?

- Methodological Answer : Prioritize polar aprotic solvents (DMSO, DMF) for initial solubility screening due to the compound’s amide and aryl ether groups. For biological assays, test solubility in PBS (pH 7.4) with <1% DMSO co-solvent. Use sonication (30 min) and centrifugation (10,000 rpm, 10 min) to clarify suspensions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Dose-response validation : Replicate assays in triplicate with independent compound batches to rule out batch variability .

- Assay interference checks : Test for false positives/negatives due to thioether redox activity (e.g., use radical scavengers in antioxidant assays) .

- Structural analogs : Compare activity with derivatives lacking the cyclopentylthio group to isolate pharmacophore contributions .

Q. What experimental designs are recommended for studying environmental fate and biodegradation?

- Methodological Answer : Follow the INCHEMBIOL framework :

- Abiotic studies : Hydrolysis/photolysis in pH 7 buffer under UV light (λ = 254 nm) with HPLC monitoring.

- Biotic studies : Use OECD 301D Ready Biodegradation Test with activated sludge; quantify metabolites via LC-MS/MS.

- Ecotoxicology : Apply tiered testing (e.g., Daphnia magna acute toxicity followed by zebrafish embryo assays) .

Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies for this compound?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to map interactions between the benzamide core and target proteins (e.g., kinases, GPCRs).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the cyclopentylthio moiety in hydrophobic binding pockets .

- QSAR models : Corporate Hammett σ values for substituents on the benzamide ring to predict electronic effects .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

- Methodological Answer :

- Flow chemistry : Optimize exothermic steps (e.g., TBTU coupling) in continuous flow reactors to improve heat dissipation .

- Alternative catalysts : Replace TBTU with EDC/HOBt for cost-effective amidation at larger scales.

- Green solvents : Substitute DCM with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Data Contradiction Analysis

Q. How should discrepancies between in vitro and in vivo efficacy be addressed?

- Methodological Answer :

- PK/PD profiling : Measure plasma stability (e.g., mouse microsomal assays) to identify rapid metabolism of the alkynyloxy group.

- Prodrug design : Modify the benzamide with ester-protected carboxylates to enhance bioavailability .

- Tissue distribution studies : Use radiolabeled (¹⁴C) compound to track accumulation in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.